(Quinolin-8-ylthio)acetic acid
Overview
Description
(Quinolin-8-ylthio)acetic acid is a compound that features a quinoline ring attached to a thioacetic acid moiety. This compound is known for its diverse range of biological and pharmaceutical activities, including antimalarial, antitubercular, antitumor, antibacterial, anticancer, anticonvulsant, molluscicidal, analgesic, anti-inflammatory, and anti-HIV properties . The quinoline derivatives are also widely used in agriculture as herbicides .
Preparation Methods
The synthesis of (Quinolin-8-ylthio)acetic acid typically involves the reaction of 8-quinolinethiol with chloroacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .
Chemical Reactions Analysis
(Quinolin-8-ylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thio group to a thiol or even to a hydrocarbon using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
(Quinolin-8-ylthio)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Quinolin-8-ylthio)acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B, which plays a crucial role in the modulation of insulin signaling pathways . This inhibition can lead to enhanced insulin sensitivity and potential therapeutic effects in diabetes management. Additionally, the compound’s antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites .
Comparison with Similar Compounds
(Quinolin-8-ylthio)acetic acid can be compared with other quinoline derivatives such as 2-(quinolin-8-yloxy)-acetic acid and 4-hydroxy-2-quinolones . While these compounds share a similar quinoline core, their substituents and functional groups confer different biological activities and chemical reactivities. For example, 2-(quinolin-8-yloxy)-acetic acid is known for its vibrational properties and potential as a therapeutic agent , whereas 4-hydroxy-2-quinolones are valuable in drug research for their antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-quinolin-8-ylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBABHVKOSPWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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